molecular formula C31H22N2O4 B12214139 (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12214139
M. Wt: 486.5 g/mol
InChI Key: XXXGVNYGRZCXNH-RDRPBHBLSA-N
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Description

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound that features a unique structure combining an indole moiety, a benzofuran ring, and a diphenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers, coatings, and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Memantine: A medication used to treat Alzheimer’s disease.

    Carbon-14 labeled compounds: Used in research to study metabolic pathways.

Uniqueness

What sets (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate apart is its unique combination of structural features. The presence of both indole and benzofuran rings, along with the diphenylcarbamate group, provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C31H22N2O4

Molecular Weight

486.5 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C31H22N2O4/c1-32-20-21(25-14-8-9-15-27(25)32)18-29-30(34)26-17-16-24(19-28(26)37-29)36-31(35)33(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-20H,1H3/b29-18+

InChI Key

XXXGVNYGRZCXNH-RDRPBHBLSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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